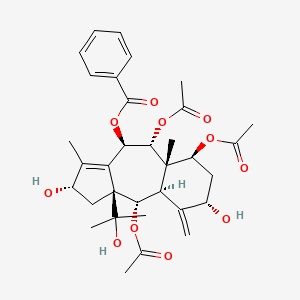![molecular formula C21H27N3OS B1231642 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea is a member of pyrrolidines.
Applications De Recherche Scientifique
Molecular Docking and DNA Binding
A compound structurally related to 1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea was synthesized and studied for its molecular docking and DNA binding properties. It was found to have a binding energy of -7.41 kcal/mol with B-DNA and a DNA binding constant of 3.71 × 10^6 Lmol^−1. This suggests potential applications in understanding and influencing DNA-protein interactions (Mushtaque et al., 2016).
Synthesis of Radiolabeled Compounds
A study involved the condensation of thiourea with other compounds to create radiolabeled products. This technique can be applied for tracking the environmental fate of certain compounds in soils and plants (S. Ravi et al., 2006).
Chemical Synthesis and Characterization
Another research focused on synthesizing a compound similar to the one , using Hantzsch condensation reaction. This synthesis method could be applicable for creating various derivatives of this compound for further study (Wenwen Zhang et al., 2009).
Structural and Coordination Chemistry
A study on aryl thiourea derivatives, which are structurally related, involved the synthesis of new compounds and the study of their molecular structures. Such studies are crucial for understanding the coordination chemistry and potential applications of similar thiourea derivatives (A. Tadjarodi et al., 2007).
Polymerization Initiators
Research into 2,5-bis(N-aryliminomethyl)pyrroles, which share structural similarities, revealed their use as initiators for ε-Caprolactone polymerization. This indicates potential applications of similar compounds in polymer chemistry (Y. Matsuo et al., 2001).
Propriétés
Formule moléculaire |
C21H27N3OS |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)-3-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]thiourea |
InChI |
InChI=1S/C21H27N3OS/c1-15-5-4-6-16(2)20(15)23-21(26)22-13-17-11-12-24(14-17)18-7-9-19(25-3)10-8-18/h4-10,17H,11-14H2,1-3H3,(H2,22,23,26) |
Clé InChI |
ANXQJSVQYXQAAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=S)NCC2CCN(C2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)







![(3as,5r,6ar)-Hexahydro-2h-Cyclopenta[b]furan-5-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-([(4-Methoxyphenyl)sulfonyl]{[(2r)-5-Oxopyrrolidin-2-Yl]methyl}amino)propyl]carbamate](/img/structure/B1231582.png)

